molecular formula C6H2Cl2O2S B12064607 3,5-Dichlorothiophene-2,4-dicarbaldehyde

3,5-Dichlorothiophene-2,4-dicarbaldehyde

Cat. No.: B12064607
M. Wt: 209.05 g/mol
InChI Key: YRNHRZXRVMFXJX-UHFFFAOYSA-N
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Description

3,5-Dichlorothiophene-2,4-dicarbaldehyde is a halogenated heterocyclic compound with the molecular formula C6H2Cl2O2S. This compound is characterized by the presence of two chlorine atoms and two aldehyde groups attached to a thiophene ring. Its unique structure makes it a valuable intermediate in various chemical syntheses and applications.

Synthetic Routes and Reaction Conditions:

    Halogenation of Thiophene: The synthesis typically begins with the halogenation of thiophene to introduce chlorine atoms at the 3 and 5 positions. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

    Formylation: The introduction of aldehyde groups at the 2 and 4 positions can be accomplished through a Vilsmeier-Haack reaction. This involves the reaction of the halogenated thiophene with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the aldehyde groups can yield alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products:

    Oxidation: 3,5-Dichlorothiophene-2,4-dicarboxylic acid.

    Reduction: 3,5-Dichlorothiophene-2,4-dimethanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichlorothiophene-2,4-dicarbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dichlorothiophene-2,4-dicarbaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins, altering their function.

Comparison with Similar Compounds

    3,5-Dibromothiophene-2,4-dicarbaldehyde: Similar in structure but with bromine atoms instead of chlorine.

    2,5-Dichlorothiophene-3-carboxaldehyde: Differing in the position of the aldehyde groups.

    Thiophene-2,4-dicarbaldehyde: Lacks halogen atoms, making it less reactive in certain chemical reactions.

Uniqueness: 3,5-Dichlorothiophene-2,4-dicarbaldehyde is unique due to the presence of both chlorine atoms and aldehyde groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of diverse compounds.

Biological Activity

3,5-Dichlorothiophene-2,4-dicarbaldehyde (DCTDC) is a heterocyclic organic compound notable for its unique structure and potential biological activities. This article reviews the biological activity of DCTDC, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

DCTDC has the molecular formula C6H4Cl2O2S, characterized by a thiophene ring substituted with two aldehyde groups at positions 2 and 4, and chlorine atoms at positions 3 and 5. This substitution pattern enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that thiophene derivatives, including DCTDC, exhibit significant antimicrobial properties. The presence of chlorine atoms is believed to enhance these activities by increasing lipophilicity and altering metabolic pathways.

  • Mechanism : The aldehyde groups can interact with nucleophilic sites on microbial proteins, leading to inhibition of essential enzymatic functions.

Antifungal Activity

Similar to its antimicrobial effects, DCTDC shows promise as an antifungal agent. Studies suggest that compounds with thiophene structures can disrupt fungal cell membranes or inhibit cell wall synthesis.

  • Case Study : A study demonstrated that derivatives of thiophene exhibited antifungal activity against various strains of fungi, suggesting that DCTDC may have similar effects.

Anticancer Properties

The anticancer potential of DCTDC is particularly noteworthy. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.

  • Research Findings : In vitro studies have shown that certain thiophene derivatives can inhibit the growth of cancer cell lines by inducing cell cycle arrest and apoptosis. The specific pathways involved often include the modulation of signaling pathways related to cell survival and proliferation.

Summary of Research Findings

Biological Activity Effect Observed Mechanism
AntimicrobialInhibition of microbial growthInteraction with microbial proteins
AntifungalDisruption of fungal growthInhibition of cell wall synthesis
AnticancerInduction of apoptosis in cancer cellsModulation of survival signaling pathways

Properties

Molecular Formula

C6H2Cl2O2S

Molecular Weight

209.05 g/mol

IUPAC Name

3,5-dichlorothiophene-2,4-dicarbaldehyde

InChI

InChI=1S/C6H2Cl2O2S/c7-5-3(1-9)6(8)11-4(5)2-10/h1-2H

InChI Key

YRNHRZXRVMFXJX-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(SC(=C1Cl)C=O)Cl

Origin of Product

United States

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